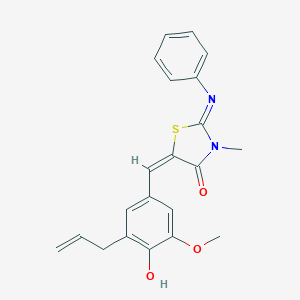
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, commonly referred to as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TMBD is a member of the dioxane family, which is a group of compounds known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of TMBD is not fully understood. However, studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. TMBD has also been found to induce oxidative stress and activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
TMBD has been found to have several biochemical and physiological effects. Studies have shown that TMBD can induce apoptosis in cancer cells by activating the caspase pathway. TMBD has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, TMBD has been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMBD in lab experiments is its potent anti-cancer activity. TMBD has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one of the limitations of using TMBD in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on TMBD. One area of interest is the development of TMBD analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TMBD, which could lead to the development of new anti-cancer drugs. Additionally, studies could be conducted to explore the potential applications of TMBD in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, TMBD is a synthetic compound with potential applications in cancer research and other fields of research. The synthesis of TMBD is straightforward, and the compound exhibits potent anti-cancer activity. Studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of topoisomerase II and inducing oxidative stress. TMBD has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. Although TMBD has limitations in lab experiments, its potential applications in research make it a valuable tool for scientists. Future research on TMBD could lead to the development of new anti-cancer drugs and other therapeutic agents.
Synthesemethoden
The synthesis of TMBD involves the condensation reaction of 2,3,4-trimethoxybenzaldehyde and 1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high. The purity of the synthesized TMBD can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
TMBD has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TMBD is in the field of cancer research. Studies have shown that TMBD exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMBD has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
Produktname |
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3 |
InChI-Schlüssel |
BXMWZGKSAZKBDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)